(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
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Overview
Description
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a combination of pyrazole and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)[5-(2-HYDROXYPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is unique due to its specific combination of pyrazole and thienyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C19H17N5O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C19H17N5O4S/c1-2-22-11-15(24(27)28)18(21-22)19(26)23-14(12-6-3-4-7-16(12)25)10-13(20-23)17-8-5-9-29-17/h3-9,11,14,25H,2,10H2,1H3 |
InChI Key |
WRBGPQTZGJKYAD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O)[N+](=O)[O-] |
Origin of Product |
United States |
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